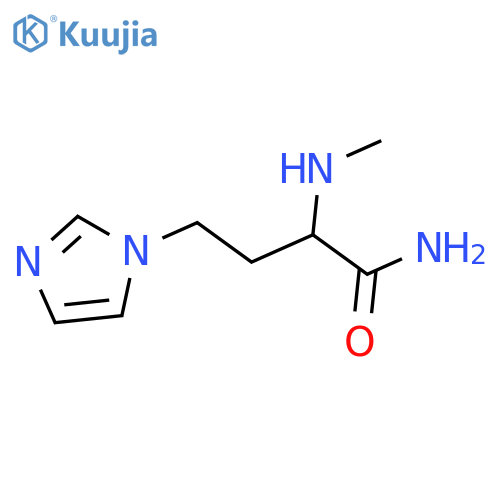

Cas no 1343504-11-9 (4-(1H-imidazol-1-yl)-2-(methylamino)butanamide)

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-1-butanamide, α-(methylamino)-

- 4-(1h-Imidazol-1-yl)-2-(methylamino)butanamide

- 1343504-11-9

- AKOS012340771

- CS-0292668

- EN300-1123235

- 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide

-

- インチ: 1S/C8H14N4O/c1-10-7(8(9)13)2-4-12-5-3-11-6-12/h3,5-7,10H,2,4H2,1H3,(H2,9,13)

- InChIKey: HRRSIAPGZGLSEZ-UHFFFAOYSA-N

- ほほえんだ: C(N1C=NC=C1)CC(NC)C(=O)N

計算された属性

- せいみつぶんしりょう: 182.11676108g/mol

- どういたいしつりょう: 182.11676108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 72.9Ų

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3(Predicted)

- ふってん: 449.8±40.0 °C(Predicted)

- 酸性度係数(pKa): 15.87±0.50(Predicted)

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1123235-5g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1123235-0.05g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1123235-1.0g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 1g |

$1343.0 | 2023-06-09 | ||

| Enamine | EN300-1123235-10.0g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 10g |

$5774.0 | 2023-06-09 | ||

| Enamine | EN300-1123235-1g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1123235-0.25g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1123235-5.0g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 5g |

$3894.0 | 2023-06-09 | ||

| Enamine | EN300-1123235-0.1g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1123235-2.5g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1123235-0.5g |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide |

1343504-11-9 | 95% | 0.5g |

$1014.0 | 2023-10-26 |

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

4-(1H-imidazol-1-yl)-2-(methylamino)butanamideに関する追加情報

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide (CAS No. 1343504-11-9): An Overview of Its Properties and Applications

4-(1H-imidazol-1-yl)-2-(methylamino)butanamide (CAS No. 1343504-11-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound, also known as imidazole-2-methylaminobutanamide, belongs to the class of imidazole derivatives and is characterized by its imidazole ring and methylamino group, which confer it with specific chemical and biological properties.

The imidazole ring is a fundamental structural motif found in many biologically active compounds, including histidine, a key amino acid involved in numerous physiological processes. The presence of this ring in 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide suggests potential interactions with various biological targets, such as enzymes, receptors, and ion channels. The methylamino group further enhances the compound's ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for its biological activity.

Recent studies have explored the potential therapeutic applications of 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide. One notable area of research is its activity as a histamine H3 receptor antagonist. Histamine H3 receptors are primarily located in the central nervous system (CNS) and play a role in modulating neurotransmitter release, making them attractive targets for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and narcolepsy. Preclinical studies have shown that 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide can effectively antagonize H3 receptors, leading to increased levels of neurotransmitters such as acetylcholine and norepinephrine, which are crucial for cognitive function and alertness.

In addition to its potential as a histamine H3 receptor antagonist, 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various mediators and signaling pathways. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide have also been studied to evaluate its suitability for therapeutic applications. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These properties make it a promising candidate for further development as an orally administered drug.

Despite its promising potential, the safety profile of 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide must be thoroughly evaluated before it can be considered for clinical use. Preclinical toxicology studies have indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, more extensive safety assessments are required to ensure its long-term safety in humans.

In conclusion, 4-(1H-imidazol-1-yl)-2-(methylamino)butanamide (CAS No. 1343504-11-9) is a compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting neurological disorders, inflammation, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, highlighting its importance in modern drug discovery efforts.

1343504-11-9 (4-(1H-imidazol-1-yl)-2-(methylamino)butanamide) 関連製品

- 2137087-76-2(N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide)

- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)

- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)

- 1042154-36-8(N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)

- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

- 868679-60-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate)

- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)

- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1824084-44-7(4-Chloro-1H-imidazole-2-carboxylic acid)

- 2229654-33-3(3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol)